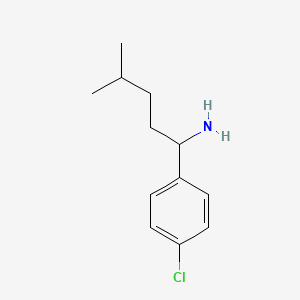1-(4-Chlorophenyl)-4-methylpentan-1-amine
CAS No.: 161531-24-4
Cat. No.: VC5988244
Molecular Formula: C12H18ClN
Molecular Weight: 211.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 161531-24-4 |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.73 |
| IUPAC Name | 1-(4-chlorophenyl)-4-methylpentan-1-amine |
| Standard InChI | InChI=1S/C12H18ClN/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9,12H,3,8,14H2,1-2H3 |
| Standard InChI Key | QHNPJGHTRDIJKF-UHFFFAOYSA-N |
| SMILES | CC(C)CCC(C1=CC=C(C=C1)Cl)N |
Introduction
Chemical and Structural Properties
Molecular Identity and Isomerism
1-(4-Chlorophenyl)-4-methylpentan-1-amine (CAS: 161531-24-4) belongs to the class of arylalkyl amines. Its IUPAC name, 1-(4-chlorophenyl)-4-methylpentan-1-amine, reflects the substitution pattern: a chlorine atom at the para-position of the phenyl ring and a methyl group at the fourth carbon of the pentan-1-amine chain. The compound exhibits structural isomerism with closely related derivatives, such as 4-Chloro-N-pentylbenzenemethanamine (CAS: 851269-51-7), which shares the same molecular formula () but differs in the placement of the amine group .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-4-methylpentan-1-amine |
| InChI | InChI=1S/C12H18ClN/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9,12H,3,8,14H2,1-2H3 |
| SMILES | CC(C)CCC(N)c1ccc(Cl)cc1 |
The branched alkyl chain and electron-withdrawing chlorine substituent influence the compound’s polarity, solubility, and reactivity. The para-chlorophenyl group enhances stability against oxidative degradation, while the methyl branch increases steric hindrance, potentially affecting binding interactions .
Synthesis and Optimization
Reductive Amination
The primary synthesis route involves reductive amination of 4-chlorobenzaldehyde with 4-methylpentan-1-amine. This one-pot reaction proceeds via the formation of an imine intermediate, followed by reduction using agents like sodium borohydride () or lithium aluminum hydride (). Key reaction conditions include:
-
Temperature: 0–25°C to minimize side reactions.
-
Atmosphere: Nitrogen or argon to prevent oxidation of intermediates.
-
Solvent: Polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane).
Table 2: Representative Synthesis Conditions
| Component | Details |
|---|---|
| Starting Materials | 4-Chlorobenzaldehyde, 4-methylpentan-1-amine |
| Reducing Agent | or |
| Yield Optimization | 60–75% (dependent on purification) |
| Purity | >95% (via column chromatography) |
Alternative methods, such as catalytic hydrogenation, have been explored but are less common due to catalyst sensitivity .
Applications and Biological Relevance
Material Science
In polymer chemistry, 1-(4-Chlorophenyl)-4-methylpentan-1-amine serves as a crosslinking agent or monomer modifier. Its aromatic ring contributes to thermal stability, while the amine group enables covalent bonding with epoxy resins and polyurethanes .
Research Advancements and Challenges
Structure-Activity Relationships (SAR)
Modifications to the chlorophenyl group or alkyl chain have been investigated to enhance bioactivity. For example:
-
Electron-withdrawing substituents (e.g., nitro groups) increase receptor binding affinity but reduce solubility.
-
Branching variations alter steric effects, influencing metabolic stability .
Pharmacokinetic Studies
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling indicates moderate oral bioavailability but rapid hepatic clearance. Prodrug strategies, such as acyloxymethyl carbamate derivatives, are under exploration to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume